N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C29H21ClN6O5S and its molecular weight is 601.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing a wide range of complex heterocyclic compounds, including those related to "N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide." These methods aim to create molecules with potential medicinal applications by exploiting their unique chemical structures. For instance, synthesis techniques have been developed for creating quinazoline derivatives, which are known for their wide range of biological activities. The synthesis processes often involve cyclization reactions and the use of specific reagents to introduce functional groups that are crucial for the compounds' biological activities (Li et al., 2013).
Antimicrobial Activity
Several studies have focused on evaluating the antimicrobial properties of quinazoline derivatives and related compounds. These compounds have been tested against various bacterial and fungal strains to determine their efficacy as antimicrobial agents. Research findings indicate that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential use in treating infectious diseases. The effectiveness of these compounds against microbes is attributed to their ability to interfere with bacterial or fungal cell functions, leading to cell death (Maddila et al., 2016).
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been a significant area of research. These compounds have been tested against various cancer cell lines to assess their ability to inhibit tumor growth. Studies have shown that some quinazoline derivatives possess potent anticancer activities, which may be linked to their ability to disrupt critical cellular pathways involved in cancer cell proliferation and survival. The development of these compounds as anticancer agents is of great interest, as they offer a basis for designing new therapies targeting specific types of cancer (Al-Suwaidan et al., 2016).
Targeting Tumor Cells
Research on "N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide" and similar compounds has led to the development of novel antifolate drugs that specifically target tumor cells. These drugs are designed to inhibit enzymes like thymidylate synthase, which is essential for DNA synthesis in rapidly dividing cells, such as cancer cells. By targeting these enzymes, the compounds can selectively kill cancer cells while minimizing toxicity to normal cells, offering a promising approach for cancer treatment (Tochowicz et al., 2013).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21ClN6O5S/c30-17-6-8-24-32-18(10-26(38)35(24)13-17)14-42-29-34-20-4-2-1-3-19(20)27-33-21(28(39)36(27)29)11-25(37)31-12-16-5-7-22-23(9-16)41-15-40-22/h1-10,13,21H,11-12,14-15H2,(H,31,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTVCXDFQNVNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=C(C=CC7=N6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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